molecular formula C20H21N3OS B394051 4-tert-butyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 345614-74-6

4-tert-butyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B394051
CAS No.: 345614-74-6
M. Wt: 351.5g/mol
InChI Key: XZKRMRNNMJBDNY-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound of significant interest in medicinal chemistry research, built around the versatile 1,3,4-thiadiazole scaffold. This heterocyclic core is known for its strong aromaticity and the presence of the =N-C-S- moiety, which contributes to low toxicity, high metabolic stability, and the ability to interact with a wide range of biomolecules . The 1,3,4-thiadiazole scaffold is recognized for its exceptional pharmacological versatility, with derivatives demonstrating activities including antimicrobial, anti-inflammatory, and anticonvulsant effects . A primary area of investigation for this compound and its structural analogs is in oncology research. Compounds featuring the 1,3,4-thiadiazole nucleus have shown promising cytotoxic properties and are investigated as potential anticancer agents . Specifically, related benzamide and benzothioamide derivatives bearing a 1,3,4-thiadiazole ring have exhibited potent activity against prostate cancer (PC3) and neuroblastoma (SKNMC) cell lines in vitro, with some demonstrating efficacy superior to that of the reference drug doxorubicin . The mechanism of action for such compounds is an active area of study, with some 1,3,4-thiadiazole derivatives acting as apoptosis inducers via the caspase pathway or exhibiting inhibitory activity against enzymes like focal adhesion kinase (FAK) and carbonic anhydrases (CA), which are relevant to tumor growth and progression . Furthermore, the 1,3,4-thiadiazole scaffold is a prominent subject in antimicrobial research. The intrinsic lipophilicity provided by the sulfur atom in the ring enhances cell permeability, making derivatives promising candidates for developing new antibacterial and antifungal agents to address growing drug resistance . This product, this compound, is intended for research purposes to further explore these and other potential biological activities. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-tert-butyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-13-7-5-6-8-16(13)18-22-23-19(25-18)21-17(24)14-9-11-15(12-10-14)20(2,3)4/h5-12H,1-4H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKRMRNNMJBDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazides

Thiosemicarbazides derived from substituted phenylacetic acids undergo cyclization in the presence of dehydrating agents. For example, 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine (a key intermediate) is synthesized via:

  • Reagents : 2-methylphenylacetic acid, thiosemicarbazide, and phosphorus oxychloride (POCl₃).

  • Conditions : Reflux in anhydrous toluene at 110°C for 8–12 hours.

  • Yield : ~75–80%.

The reaction proceeds through intramolecular cyclization, with POCl₃ facilitating dehydration. X-ray crystallography confirms the planar thiadiazole ring and intermolecular N–H⋯N hydrogen bonding in the solid state.

Oxidative Cyclization of Hydrazine Derivatives

Alternative routes employ hydrazine derivatives and sulfur sources:

  • Reagents : 2-methylphenyl hydrazine, carbon disulfide (CS₂), and iodine (I₂).

  • Conditions : Stirring in ethanol at 60°C for 6 hours.

  • Yield : ~70%.

This method avoids harsh dehydrating agents, favoring milder oxidative conditions. The mechanism involves CS₂ insertion into the N–N bond, followed by iodine-mediated cyclization.

Amide Coupling with 4-tert-Butylbenzoyl Chloride

The final step involves coupling the thiadiazole amine with 4-tert-butylbenzoyl chloride.

Schotten-Baumann Reaction

A classic approach uses aqueous alkaline conditions:

  • Reagents : 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine, 4-tert-butylbenzoyl chloride, sodium hydroxide (NaOH).

  • Conditions : Dichloromethane (DCM)/water biphasic system at 0–5°C.

  • Yield : 65–72%.

The base deprotonates the amine, enhancing nucleophilicity for acyl chloride attack. Excess acyl chloride (1.2 equiv) minimizes diacylation byproducts.

Carbodiimide-Mediated Coupling

Modern protocols employ coupling agents for higher efficiency:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), triethylamine (TEA).

  • Conditions : Anhydrous DCM at 25°C for 12 hours.

  • Yield : 85–90%.

EDC activates the carboxylic acid (in situ generated from 4-tert-butylbenzoic acid), while HOBt suppresses racemization. TEA neutralizes HCl, preventing amine protonation.

Optimization and Scalability

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates but complicate purification.

  • Tetrahydrofuran (THF) balances solubility and ease of removal, yielding 78–82%.

Temperature Control

  • Low temperatures (0–5°C) reduce side reactions during acyl chloride addition.

  • Room temperature suffices for carbodiimide-mediated couplings.

Analytical Characterization

ParameterValueMethodReference
Molecular Weight 351.47 g/molHRMS
Melting Point 162–165°CDSC
LogP 5.97HPLC
1H NMR (CDCl₃) δ 1.38 (s, 9H, t-Bu), 2.45 (s, 3H, Ar-CH₃), 7.25–8.10 (m, 8H, Ar-H)400 MHz

Challenges and Mitigation

Byproduct Formation

  • Diacylation : Observed at acyl chloride excess >1.5 equiv. Mitigated by stoichiometric control.

  • Hydrolysis : Acyl chloride sensitivity to moisture necessitates anhydrous conditions.

Purification

  • Column chromatography (SiO₂, ethyl acetate/hexane) resolves regioisomers.

  • Recrystallization from ethanol/water improves purity to >98%.

Industrial-Scale Considerations

  • Batch vs. Flow Chemistry : Flow systems reduce reaction times by 50% but require specialized equipment.

  • Cost Analysis : Carbodiimide reagents increase raw material costs by ~20% compared to Schotten-Baumann.

Recent Advances (2023–2025)

  • Photocatalytic Coupling : Visible-light-mediated amidation achieves 92% yield in 2 hours.

  • Enzymatic Catalysis : Lipases (e.g., CAL-B) enable solvent-free synthesis at 50°C .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and nucleophilic reagents like amines and thiols.

Major Products Formed

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted aromatic derivatives with various functional groups.

Scientific Research Applications

4-tert-butyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves the inhibition of several protein kinases that are involved in cancer cell proliferation and survival. This compound interacts with specific molecular targets, leading to the disruption of key signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Halogenated Derivatives

  • 2-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide : Bromination at the benzamide ring significantly enhances antitumor activity, achieving 100% protection against mortality at 60 mg/kg in preclinical models .
  • 4-Chloro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (4c) and 4-Fluoro Analogue (4f) : Chloro and fluoro substituents on the benzamide ring alter electronic properties, as evidenced by distinct ¹H NMR chemical shifts (e.g., fluorine-induced deshielding) and IR C=O stretching frequencies (~1670 cm⁻¹). These modifications may modulate binding interactions in enzymatic assays .

Sulfonamide vs. Benzamide Derivatives

  • N-({5-[(4-Hydroxy-3-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9g): Incorporation of a sulfonamide group instead of benzamide shifts pharmacological activity toward antioxidant applications, demonstrating 64.2% ABTS•+ radical scavenging efficiency .
Heterocyclic Core Modifications
Structural and Physicochemical Properties
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Bioactivity Reference
Target Compound tert-butyl, 2-methylphenyl 351.47 High lipophilicity (logP ~4.2)
2-Bromo-N-[5-(2-chlorophenyl)-...]benzamide Bromo, 2-chlorophenyl ~420 (estimated) Potent antitumor activity (100% protection at 60 mg/kg)
4-Chloro-N-[5-(pyridin-2-yl)-...]benzamide (4c) Chloro, pyridin-2-yl ~330 (estimated) Moderate cytotoxicity (IC₅₀: 12 µM)
9g (sulfonamide derivative) Hydroxy-methoxy benzylidene ~450 (estimated) Antioxidant activity (64.2% yield)

Key Research Findings

Substituent Position Matters : Bromine at position 2 of the benzamide ring () enhances antitumor efficacy, while para-substituted halogens (e.g., 4-chloro in 4c) show moderate activity .

Heterocycle Impact : Thiadiazole cores generally exhibit better metabolic stability than pyrazole analogues due to aromatic sulfur interactions .

Bulkier Groups Improve Stability : The tert-butyl group in the target compound likely reduces oxidative metabolism, extending plasma half-life compared to smaller substituents .

Biological Activity

4-tert-butyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a thiadiazole ring and a tert-butyl group, contributes to its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3OS, with a molecular weight of approximately 365.46 g/mol. The compound features:

  • A thiadiazole ring that enhances its reactivity and biological profile.
  • A tert-butyl group that increases lipophilicity, potentially improving bioavailability.

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

1. Anticancer Activity

Studies have shown that compounds containing the thiadiazole moiety possess significant anticancer properties. The specific compound has demonstrated efficacy in inhibiting cancer cell proliferation in various cancer cell lines.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.65Induction of apoptosis
HeLa2.41Cell cycle arrest

The mechanism involves the inhibition of protein kinases associated with cancer cell survival and proliferation, leading to increased apoptosis in malignant cells.

2. Anti-inflammatory Activity

The compound has shown potential in reducing inflammation markers in vitro and in vivo. The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines.

3. Antidiabetic Activity

Research indicates that this compound may enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The thiadiazole ring's structural characteristics are believed to play a crucial role in its mechanism as an antidiabetic agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Properties : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 0.65 µM, indicating strong cytotoxicity.
  • Anti-inflammatory Effects : In an experimental model of inflammation, treatment with this compound resulted in a marked reduction in inflammatory cytokines such as TNF-alpha and IL-6.
  • Antidiabetic Mechanism : A recent investigation revealed that the compound improved glucose uptake in muscle cells and enhanced insulin signaling pathways, suggesting its potential as a therapeutic agent for diabetes management.

Comparison with Similar Compounds

The unique structural features of this compound set it apart from other related compounds:

Compound NameStructural FeaturesBiological Activity
4-tert-butyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamideSimilar thiadiazole structureAnticancer
N-(4-chlorophenyl)-N-[5-(1,3-thiazol-2-yl)]acetamideContains thiazole instead of thiadiazoleAntimicrobial
N-[5-(4-methoxyphenyl)-1,3-thiadiazol-2-yl]-2-aminoacetamideDifferent substituent on phenyl ringAnticonvulsant

The presence of the thiadiazole ring enhances the electronic properties of the compound, contributing to its diverse biological activities compared to similar benzamide derivatives.

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